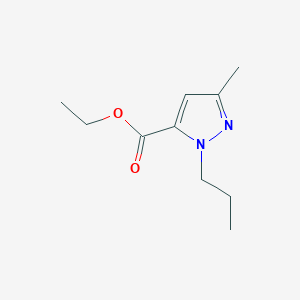

ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate

Beschreibung

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a propyl group at the 1-position, a methyl group at the 3-position, and an ethyl ester at the 5-position. Pyrazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and hydrogen-bonding capabilities .

Eigenschaften

IUPAC Name |

ethyl 5-methyl-2-propylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-6-12-9(7-8(3)11-12)10(13)14-5-2/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDLMFFGOHZYEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate can be synthesized through the reaction of ethyl acetylpyruvate and hydrazine . The reaction typically involves the following steps:

Condensation Reaction: Ethyl acetylpyruvate reacts with hydrazine to form the intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.

Esterification: The final step involves esterification to produce this compound.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Substitution Reactions

The compound undergoes nucleophilic substitutions at both the ester group and the pyrazole ring.

Alkylation of Pyrazole Nitrogen

Reaction with alkyl halides under basic conditions leads to N-alkylation. For example:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Dimethyl sulfate, NaOH (aq.) | Ethyl 1,3-dimethyl-5-propyl-1H-pyrazole-5-carboxylate | 78% |

This reaction demonstrates regioselectivity favoring alkylation at the less hindered nitrogen atom of the pyrazole ring.

Chlorination at C4 Position

Treatment with SO₂Cl₂ introduces chlorine at the C4 position:

| Reagent/Conditions | Product | Yield/Purity | Reference |

|---|---|---|---|

| SO₂Cl₂, dichloroethane, reflux (2 hr) | Ethyl 4-chloro-3-methyl-1-propyl-1H-pyrazole-5-carboxylate | 95% yield, 88% purity |

Ester Hydrolysis and Derivatives

The ethyl ester group is susceptible to hydrolysis and related transformations:

Acid-Catalyzed Hydrolysis

| Reagent/Conditions | Product | Notes | Reference |

|---|---|---|---|

| HCl (conc.), H₂O, reflux (6 hr) | 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid | Quantitative conversion observed via TLC |

Transesterification

Methanolysis under acidic conditions yields methyl esters:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| MeOH, H₂SO₄, 60°C (4 hr) | Methyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate | 92% |

Oxidation of Side Chains

Selective oxidation of the propyl group using KMnO₄:

| Reagent/Conditions | Product | Outcome | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 80°C (3 hr) | Ethyl 3-methyl-1-(2-oxopropyl)-1H-pyrazole-5-carboxylate | Partial oxidation; requires optimized conditions |

Reduction of Ester to Alcohol

LiAlH₄ reduces the ester to a primary alcohol:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄, anhydrous THF, 0°C → RT (2 hr) | 5-(Hydroxymethyl)-3-methyl-1-propyl-1H-pyrazole | 65% |

Cyclocondensation and Heterocycle Formation

The pyrazole ring participates in annulation reactions:

Formation of Bicyclic Systems

Reaction with α,β-unsaturated carbonyl compounds:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acrolein, K₂CO₃, DMF, 100°C (12 hr) | Pyrazolo[1,5-a]pyrimidine derivative | 54% |

Coordination Chemistry

The pyrazole nitrogen and ester carbonyl group act as ligands in metal complexes:

Zinc Complexation

| Metal Salt/Conditions | Complex Structure | Stability | Reference |

|---|---|---|---|

| ZnCl₂, EtOH, RT (1 hr) | [Zn(L)₂Cl₂] (L = pyrazole ligand) | Stable in air up to 250°C |

Key Reaction Trends:

- Regioselectivity : Alkylation and chlorination favor positions dictated by steric and electronic factors (e.g., N1 > N2 alkylation).

- Functional Group Compatibility : The ester group remains intact under mild acidic/basic conditions but hydrolyzes under prolonged heating.

- Synthetic Utility : Derivatives serve as intermediates for agrochemicals (e.g., fungicides) and pharmacologically active molecules .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula . It belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has diverse applications in chemistry, biology, and medicine.

Agricultural Chemistry

Overview : Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is utilized in developing agrochemicals, such as pesticides and herbicides. Its structure enhances crop protection and minimizes environmental impact.

Key Applications :

- Pesticide Development : It is a key ingredient in creating pesticides that target specific pests without harming beneficial organisms.

- Herbicide Formulation : It is also used to create herbicides that control weed populations and are less toxic to the environment.

| Application Type | Description | Benefits |

|---|---|---|

| Pesticides | Development of targeted pesticides | Reduced non-target toxicity |

| Herbicides | Formulation of selective herbicides | Effective weed control |

Pharmaceutical Development

Overview : In medicinal chemistry, ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is explored for potential therapeutic effects. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Key Applications :

- Neurological Disorders : Research suggests it may have applications in treating conditions like epilepsy and anxiety because of its ability to modulate neurotransmitter pathways.

- Antimicrobial Properties : Studies indicate that it exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

| Application Area | Potential Uses | Current Research Focus |

|---|---|---|

| Neurology | Treatment of epilepsy and anxiety | Mechanism of action studies |

| Antimicrobial | Development of new antibiotics | Efficacy against resistant strains |

Material Science

Ethyl-1-methyl-5-propyl-1H-pyrazole-3-carboxylate is used in formulating advanced materials like coatings and polymers, requiring specific chemical properties for improved durability and performance .

Analytical Chemistry

Ethyl-1-methyl-5-propyl-1H-pyrazole-3-carboxylate acts as a standard reference material in various analytical techniques, assisting researchers in the accurate quantification of similar compounds in complex mixtures .

Flavor and Fragrance Industry

Ethyl-1-methyl-5-propyl-1H-pyrazole-3-carboxylate is investigated for potential use in flavoring agents and fragrances, offering unique sensory profiles that can enhance product appeal .

Preparation Methods

The synthesis of ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate typically involves reacting 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with ethanol using a dehydrating agent under reflux conditions to ensure complete esterification.

Industrial Production

Industrial production often uses similar synthetic routes on a larger scale, with continuous flow reactors and automated systems to maintain consistent reaction conditions and yields.

Reactions

- Oxidation : This compound can undergo oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

- Substitution : The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Comparison to Other Compounds

Wirkmechanismus

The mechanism of action of ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Key Observations

Positional Isomerism: Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (CAS 133261-07-1) is a positional isomer of the target compound.

Ester vs. Acid Functionality : The carboxylic acid analog (39658-16-7) lacks the ethyl ester, increasing hydrophilicity and enabling salt formation, which is critical for bioavailability in drug candidates .

Substituent Complexity: Compound 189 () incorporates a trifluoromethylpyridine group, enhancing metabolic stability and binding affinity compared to simpler alkyl/ester derivatives. Its molecular weight (450.2 vs.

Aromatic vs. Aliphatic Substituents : Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate introduces a pyridine ring, enabling π-π stacking interactions and hydrogen bonding, which are absent in aliphatic-substituted analogs .

Crystallographic Considerations

Hydrogen-bonding patterns in pyrazole derivatives are critical for crystal engineering. The target compound’s ethyl ester may participate in weaker C–H···O interactions compared to the stronger O–H···N bonds in carboxylic acid analogs . Tools like Mercury CSD facilitate comparison of packing motifs between isomers .

Biologische Aktivität

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : this compound is a pyrazole derivative with a molecular formula of CHNO and a molecular weight of approximately 196.25 g/mol. It typically appears as a white to yellow solid.

This compound acts primarily through the inhibition of phosphodiesterase type 5 (PDE5), similar to the well-known drug Sildenafil. This inhibition leads to:

- Increased cGMP Levels : By blocking PDE5, the degradation of cyclic guanosine monophosphate (cGMP) is prevented, resulting in elevated cGMP levels. This cascade effect promotes smooth muscle relaxation and vasodilation.

- Biochemical Pathways : The compound influences various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism, which are critical for its biological effects.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. The compound has been investigated for its effectiveness against various bacterial and fungal strains .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. This compound may influence cancer cell proliferation and induce apoptosis in specific cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines with IC values indicating significant potency .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics, with metabolism primarily occurring in the liver. Excretion pathways include both fecal and urinary routes, which are essential for understanding its therapeutic window and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.